Product packaging for 1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one(Cat. No.:CAS No. 179042-24-1)

1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one

Cat. No.: B576217
CAS No.: 179042-24-1
M. Wt: 136.114
InChI Key: IHNHZSOVYAOSSK-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidin-7(7AH)-one (CAS 13877-55-9) is a heterocyclic organic compound with the molecular formula C5H4N4O and a molecular weight of 136.11 g/mol . This fused bicyclic scaffold is of significant interest in medicinal chemistry and drug discovery. Researchers utilize this core structure to develop novel therapeutic agents, particularly in oncology. 5-substituted analogs of this compound have been synthesized and evaluated as potent mTOR inhibitors, demonstrating promising in vitro anticancer activity against a range of human cancer cell lines, including HeLa (cervical cancer), CAKI-I (renal cancer), PC-3 (prostate cancer), MiaPaca-2 (pancreatic cancer), and A549 (lung cancer) . These inhibitors exert their effects by inducing apoptosis and causing cell cycle arrest, providing a mechanistic approach to cancer therapy . Furthermore, related molecular frameworks based on the 1-(4-methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one structure have been developed as potent, selective, and orally bioavailable inhibitors of coagulation factor Xa (FXa), highlighting the versatility of this chemotype in cardiovascular research and the development of anticoagulant therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored in a cool, dark place under an inert atmosphere.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O B576217 1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one CAS No. 179042-24-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

179042-24-1

Molecular Formula

C5H4N4O

Molecular Weight

136.114

IUPAC Name

1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h1-2,4,9H

InChI Key

IHNHZSOVYAOSSK-UHFFFAOYSA-N

SMILES

C1=NNC2C1=NC=NC2=O

Origin of Product

United States

Synthetic Methodologies for 1h Pyrazolo 4,3 D Pyrimidin 7 7ah One and Its Derivatives

Classical and Contemporary Synthetic Routes to 1H-Pyrazolo[4,3-d]pyrimidin-7(7aH)-one

The construction of the this compound scaffold can be achieved through several key synthetic approaches. These include multicomponent reactions that assemble the core in a single step, as well as stepwise syntheses starting from pre-functionalized pyrazole (B372694) precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One-Pot Multicomponent Cyclocondensation Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic frameworks like pyrazolo[4,3-d]pyrimidines. researchgate.net These reactions offer significant advantages, including simplified procedures, reduced waste, and the ability to generate diverse libraries of compounds from simple starting materials.

A notable example is the four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols, which can proceed via two different pathways to afford pyrazolo[3,4-d]pyrimidine derivatives. nih.gov While this specific example leads to the [3,4-d] isomer, the principles of MCRs are broadly applicable. For the synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives, a three-component reaction involving aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles has been successfully employed using molecular iodine as a catalyst. rsc.org This domino reaction proceeds in good yields and avoids the need for column chromatography for purification. rsc.org

The general mechanism for these multicomponent reactions often involves the initial formation of a reactive intermediate, such as a Knoevenagel condensation product, which then undergoes further reactions, including Michael addition and intramolecular cyclization, to build the heterocyclic core. researchgate.netnih.gov The versatility of MCRs allows for the introduction of a wide range of substituents on the final pyrazolopyrimidinone (B8486647) scaffold by simply varying the initial components.

Synthesis from 5-Aminopyrazoles

The use of 5-aminopyrazoles as key building blocks is a common and effective strategy for the synthesis of this compound and its analogs. clockss.orgnih.gov The amino group at the C5 position of the pyrazole ring is suitably positioned to participate in cyclization reactions to form the fused pyrimidine (B1678525) ring.

One of the most widely used methods involves the reaction of a 5-aminopyrazole with a source of the C2 and N3 atoms of the pyrimidine ring. clockss.org For instance, condensation with urea (B33335) or 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to construct the dihydropyrimidinedione ring, which can then be further modified. clockss.org Another approach involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This reaction typically proceeds under acidic or basic conditions and involves the nucleophilic attack of the 5-amino group onto a carbonyl carbon, followed by intramolecular cyclization and dehydration. nih.gov

A more recent and efficient method utilizes an intramolecular Friedel-Crafts type cyclization. clockss.org In this approach, a guanidine (B92328) derivative, prepared from a 4-aminopyrazole, undergoes cyclization in the presence of chlorotrimethylsilane (B32843) in N,N-dimethylformamide (DMF) to yield 1-substituted 5-aminopyrazolo[4,3-d]pyrimidin-7-ones. clockss.org This methodology has proven to be practical for the synthesis of a variety of derivatives. clockss.org

Starting Material (5-Aminopyrazole Derivative)Reagent(s)ProductReference
1-Phenyl-4-aminopyrazole derived guanidineChlorotrimethylsilane, DMF1-Phenyl-5-(propylamino)-6H-pyrazolo[4,3-d]pyrimidin-7-one clockss.org
5-AminopyrazoleUrea or CDIDihydropyrimidinedione intermediate clockss.org
3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonate4-Chloro-1H-pyrazolo[3,4-b]pyridine (related isomer) nih.gov

Utilization of Specific Catalytic Systems (e.g., DMSO/I2 System)

The development of novel catalytic systems has provided more environmentally friendly and efficient routes to pyrazolopyrimidinones. The dimethyl sulfoxide (B87167) (DMSO)/iodine (I₂) system is a prime example of a metal-free catalytic system that has been successfully applied to the synthesis of these heterocycles. gaylordchemical.comresearchgate.net This system is attractive due to its low cost, low toxicity, and operational simplicity. gaylordchemical.commdpi.com

In this catalytic approach, DMSO is not merely a solvent but an active participant in the reaction mechanism, acting as an oxidant. gaylordchemical.commdpi.com The reaction typically involves the iodine-catalyzed condensation of an aminopyrazole with a methyl ketone. The proposed mechanism suggests that iodine activates the ketone, facilitating the formation of an imine intermediate. gaylordchemical.com This is followed by cyclization and subsequent oxidation, where DMSO plays a crucial role in regenerating the iodine catalyst. gaylordchemical.comgaylordchemical.com This method has been used to synthesize key intermediates for pharmaceutically important molecules. gaylordchemical.com

The versatility of the DMSO/I₂ system extends to the formation of various C-C and C-heteroatom bonds, making it a valuable tool in modern organic synthesis. nih.gov

Reactant 1Reactant 2Catalyst SystemProduct TypeReference
2-AminobenzamideAcetophenoneDMSO/I₂Quinazolinone gaylordchemical.com
5-Amino-3-methyl-1-phenylpyrazoleAcetophenoneDMSO/I₂Pyrazolo[4,3-d]pyrimidin-7(6H)-one gaylordchemical.com
Arylacetic acidsN/ADMSO/I₂Aryl carboxylic acids mdpi.com

Reaction Mechanisms Governing this compound Formation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of the this compound ring system often involves a sequence of well-established organic reactions.

Vilsmeier Amidination and Imination Reactions

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocycles, and its principles can be extended to the synthesis of pyrazolo[4,3-d]pyrimidines. The Vilsmeier reagent, typically a chloroiminium ion formed from a substituted amide like DMF and a halogenating agent like phosphorus oxychloride (POCl₃), is a key electrophile in this process.

In the context of pyrazolopyrimidine synthesis, the Vilsmeier reagent can react with an appropriately substituted pyrazole to introduce a functional group that facilitates subsequent cyclization. While classical Vilsmeier-Haack reactions result in formylation, modifications of the reaction can lead to amidination and imination, which are crucial for forming the pyrimidine ring. For instance, the reaction of a 5-aminopyrazole with a Vilsmeier-type reagent can lead to the formation of an amidine intermediate, which then undergoes intramolecular cyclization to form the pyrimidine ring.

A plausible mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich pyrazole ring, followed by nucleophilic attack from the amino group to form a six-membered ring. Subsequent elimination steps lead to the aromatic pyrazolopyrimidine core.

Sequential Intermolecular Heterocyclization Pathways

The formation of the this compound scaffold often proceeds through a series of sequential intermolecular and intramolecular reactions. A common pathway begins with the intermolecular reaction of two or more components to form a key intermediate, which then undergoes an intramolecular cyclization to form the final bicyclic system.

For example, in a multicomponent reaction, an aldehyde and a malononitrile (B47326) derivative might first undergo a Knoevenagel condensation to form an α,β-unsaturated dinitrile. nih.gov This intermediate then acts as an electrophile for a Michael addition by the amino group of a 5-aminopyrazole. The resulting adduct is now primed for an intramolecular cyclization, where a nucleophilic group on the pyrazole attacks one of the nitrile groups, leading to the formation of the fused pyrimidine ring. Subsequent tautomerization or oxidation can then lead to the final aromatic product. nih.gov

Another example of a sequential pathway is the synthesis from 5-aminopyrazoles and β-ketoesters. The initial intermolecular condensation between the 5-aminopyrazole and one of the carbonyl groups of the β-ketoester is followed by an intramolecular cyclization involving the remaining carbonyl group to close the pyrimidine ring. nih.gov These stepwise, yet often one-pot, sequences are fundamental to the efficient construction of the pyrazolo[4,3-d]pyrimidin-7-one core.

Identification and Role of Reaction Intermediates

The synthesis of the pyrazolo[4,3-d]pyrimidine ring system often proceeds through multi-step sequences where the characterization of transient species is crucial for understanding reaction mechanisms and optimizing outcomes. One of the most common routes involves the initial formation of a pyrazole ring, followed by the annulation of the pyrimidine ring.

In a widely utilized approach for preparing 5-aminopyrazolo[4,3-d]pyrimidin-7-ones, the reaction of a substituted 4-aminopyrazole with reagents like urea or 1,1'-carbonyldiimidazole (CDI) leads to the formation of a key dihydropyrimidinedione ring intermediate. clockss.org This intermediate is then subjected to further chemical transformations, such as chlorination and subsequent amination, to yield the final product. clockss.org

A more recent and efficient method involves an intramolecular Friedel-Crafts type cyclization. clockss.org In this strategy, a precursor like an N-((1-substituted-1H-pyrazol-4-yl)carbamoyl) amine or a related structure is synthesized first. This linear precursor serves as the key intermediate. When treated with reagents such as chlorotrimethylsilane in N,N-dimethylformamide (DMF) under heat, this intermediate undergoes cyclization. The reaction is believed to proceed through an electrophilic species generated at the pyrimidine-forming carbonyl group, which then attacks the electron-rich C5 position of the pyrazole ring to form the fused bicyclic system. While the specific cationic intermediates are transient, their implicit formation is the cornerstone of this powerful synthetic strategy. clockss.org

In related pyrazole annulations, such as the Japp–Klingemann reaction, N-acetyl-N-arylhydrazone intermediates have been successfully isolated and characterized. nih.gov These stable intermediates can then be converted to the final pyrazole-containing fused heterocycle in a subsequent step, confirming their role in the reaction pathway. nih.gov While not directly for the [4,3-d] isomer, this highlights a common strategy where stable precursors are formed before the final, often irreversible, cyclization event.

Strategies for Derivatization and Structural Modification of the Pyrazolo[4,3-d]pyrimidine Core

The therapeutic potential of the pyrazolo[4,3-d]pyrimidine scaffold has driven extensive research into its derivatization to explore structure-activity relationships (SAR). These modifications are aimed at tuning the molecule's physicochemical properties, biological activity, and selectivity for its intended target.

Controlling the position of substituents on the fused ring system is paramount for developing effective molecular agents. Regioselectivity can be challenging due to the multiple reactive nitrogen and carbon atoms in the scaffold.

N-1 and N-2 Substitution: Alkylation of the pyrazole ring nitrogen often leads to a mixture of N-1 and N-2 isomers, posing significant purification challenges. For instance, the benzylation of a pyrazole precursor was reported to yield a 1:1 mixture of isomers, complicating the synthesis of N-1 substituted pyrazolo[4,3-d]pyrimidin-7-ones. clockss.org To overcome this, strategies often begin with a pre-functionalized pyrazole where the N-1 substituent is already in place before the pyrimidine ring is constructed. This pre-installation of the desired group is a common and effective method for ensuring regiochemical purity. clockss.org

C3-Substitution: The C3 position can be functionalized prior to the formation of the pyrimidine ring. For example, a 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized, which then allows for subsequent regioselective alkylation at the N-1 position. This demonstrates a pathway where the C3 and N1 positions are functionalized in a controlled, stepwise manner.

C5 and C7-Amination: In the synthesis of 5-aminopyrazolo[4,3-d]pyrimidin-7-ones via the dihydropyrimidinedione intermediate, a chlorination step followed by nucleophilic substitution with an amine allows for the regioselective introduction of an amino group at the C5 position. clockss.org

The table below summarizes examples of regioselective substitutions.

Table 1: Examples of Regioselective Substitutions
Position Substituent Synthetic Strategy Reference
N-1 Phenyl, (4-Methoxyphenyl)methyl Intramolecular Friedel-Crafts cyclization of a pre-functionalized N-1 substituted pyrazole precursor. clockss.org
N-1 Isopropyl Alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with isopropyl bromide.

To build libraries of compounds for biological screening, a wide array of functional groups has been introduced onto the pyrazolo[4,3-d]pyrimidine scaffold. These modifications can drastically alter the compound's properties.

Common synthetic transformations include:

Introduction of Amino Groups: As mentioned, various primary and secondary amines (e.g., n-propylamine, piperidine) can be introduced at the C5 position via nucleophilic aromatic substitution on a suitable precursor. clockss.org

Alkylation and Arylation: The nitrogen atoms of the pyrazole ring are common sites for substitution with alkyl and aryl groups to modulate lipophilicity and explore binding interactions. clockss.org

Suzuki and other Cross-Coupling Reactions: Although more documented for the isomeric pyrazolo[3,4-d]pyrimidine system, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing diverse aryl and heteroaryl moieties at halogenated positions of the core, significantly expanding the accessible chemical space. acs.org

Introduction of Glutamate (B1630785) Moieties: To target specific biological pathways, complex side chains such as glutamate analogs have been attached to the pyrazolo[3,4-d]pyrimidine core, often via an acetamide (B32628) linker. nih.gov This strategy aims to create prodrugs with enhanced lipophilicity and specific cellular uptake mechanisms. nih.gov

The following interactive table showcases some of the synthesized analogs with their respective functional groups.

Table 2: Synthesized Analogs of Pyrazolo[4,3-d]pyrimidin-7-one
Base Compound Substituent(s) Functional Group Type Reference
1-Phenyl-6H-pyrazolo[4,3-d]pyrimidin-7-one 5-(Propylamino) Secondary Amine clockss.org
1-Phenyl-6H-pyrazolo[4,3-d]pyrimidin-7-one 5-(1-Piperidyl) Tertiary Amine clockss.org
1-[(4-Methoxyphenyl)methyl]-6H-pyrazolo[4,3-d]pyrimidin-7-one 5-(Propylamino) Secondary Amine, Methoxyaryl clockss.org

The exploration of the chemical space around the this compound core is a systematic effort to map the relationship between molecular structure and biological function. This scaffold is recognized as a "privileged structure" because it can bind to multiple, unrelated biological targets by presenting different functional groups in specific spatial orientations. acs.orgnih.gov

Research programs, particularly in drug discovery, have systematically varied substituents at key positions to optimize activity against targets like protein kinases and adenosine (B11128) receptors. acs.orgacs.org The strategies involve:

Scaffold Hopping and Isomer-Based Design: Synthesizing and comparing different pyrazolopyrimidine isomers (e.g., [4,3-d], [3,4-d], [1,5-a]) to understand the optimal arrangement of the fused rings for a given biological target. acs.orgunife.it

Systematic Substituent Variation: Creating a library of compounds by making small, systematic changes to a lead structure. For example, after identifying a compound with a primary amino group at C4 as highly active, researchers synthesized a series of analogs with different alkyl groups on that amine to probe the size and nature of the binding pocket. acs.org

Conformational Restriction: Introducing cyclic substituents or rigid linkers to lock the molecule into a specific conformation. This can enhance binding affinity and reduce off-target effects. acs.org

Prodrug and Solubility Enhancement Strategies: Attaching moieties like amino acids or their esters (e.g., glutamate) to improve properties like solubility and metabolic stability, which are critical for a compound's potential as a therapeutic agent. nih.gov

This comprehensive exploration allows for the development of a detailed SAR, guiding the design of next-generation derivatives with improved potency, selectivity, and drug-like properties. The accumulation of these derivatives in laboratory libraries provides a valuable resource for screening against new and emerging biological targets. unife.it

Structural Elucidation and Spectroscopic Characterization of 1h Pyrazolo 4,3 D Pyrimidin 7 7ah One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). For pyrazolo[4,3-d]pyrimidine derivatives, characteristic signals include the N-H protons of the pyrazole (B372694) and pyrimidine (B1678525) rings, which often appear as broad singlets, and aromatic protons whose splitting patterns help determine substitution on any attached aryl rings. For instance, in a study of a related 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, three distinct singlet signals at δ 9.95, 9.38, and 9.21 ppm were attributed to the two protons of the newly formed pyrimidine ring and one proton of the pyrimidine in the thieno[3,2-d]pyrimidine (B1254671) ring. mdpi.com

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environments. Carbons in the heterocyclic rings of pyrazolopyrimidines resonate at characteristic chemical shifts. Quaternary carbons, such as those at the fusion of the two rings or those bearing a substituent, are readily identified. For example, in the aforementioned thieno[3,2-d]pyrimidine derivative, the newly formed pyrimidine carbons appeared at δ 154.8 and 154.2 ppm. mdpi.com

Table 1: Example ¹H and ¹³C NMR Data for a Pyrazolopyrimidine Derivative Note: Data is for the related compound 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine and serves as an illustrative example.

Nucleus Chemical Shift (δ, ppm) Assignment
¹H9.95 (s, 1H)Pyrimidine-H
¹H9.38 (s, 1H)Pyrimidine-H
¹H9.21 (s, 1H)Thienopyrimidine-H
¹H8.61 (d, J = 5.8 Hz, 1H)Thiophene-H
¹H7.74 (d, J = 5.8 Hz, 1H)Thiophene-H
¹³C163.3, 157.0Thienopyrimidine-C
¹³C154.8, 154.2Pyrimidine-C

Two-Dimensional NMR Techniques (e.g., HMBC, COSY) for Connectivity and Stereochemistry

While 1D NMR provides a foundational view, 2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing through-bond and through-space correlations between nuclei. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (vicinal coupling). sdsu.eduyoutube.com A cross-peak in a COSY spectrum indicates a correlation between two different proton signals, allowing for the mapping of proton-proton spin systems within the molecule. sdsu.edu This is invaluable for tracing out alkyl chains or determining substitution patterns on aromatic rings attached to the pyrazolopyrimidine core.

Mass Spectrometry (MS) Applications in Molecular Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. chemguide.co.uk

Elucidation of Molecular Formulae and Fragment Analysis

Molecular Formula: High-resolution mass spectrometry (HRMS) can measure the m/z of the molecular ion to a very high degree of accuracy (often to four or more decimal places). This precision allows for the calculation of a unique molecular formula. For example, a derivative of pyrazolo[3,4-d]pyrimidine showed a mass spectrum with an m/z of 331.21, corresponding to the molecular formula C₁₇H₁₀N₆S. mdpi.com

Fragment Analysis: In the mass spectrometer, the molecular ion can be made to break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is often unique to a specific molecular structure and can serve as a "fingerprint." The fragmentation of the pyrazolopyrimidine core can reveal the nature and location of substituents. Common fragmentation patterns include the loss of small, stable molecules or radicals from the parent ion. libretexts.org For instance, the analysis of phosphopeptides, which often involves the labile phosphate (B84403) group, has led to the development of methods like MS³ and multistage activation to generate more informative fragments after an initial neutral loss. nih.gov This principle of analyzing subsequent fragmentation is applicable to other complex molecules.

Table 2: Example Mass Spectrometry Data for Pyrazolopyrimidine-related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Observed Ion (m/z)
1H-Pyrazolo[4,3-d]pyrimidin-7-amineC₅H₅N₅135.13Not specified
7-Amino-3-β-D-ribofuranosyl-1H-pyrazolo[4,3-d]pyrimidineC₁₀H₁₃N₅O₄267.24Not specified
6-(2,4-dichloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-oneC₁₂H₉Cl₂N₅O309.02[M+H]⁺: 310.02568

Data sourced from PubChem and other databases. nih.govnist.govuni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). It is an excellent tool for identifying the presence of specific functional groups. For 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one and its derivatives, key absorptions would include:

N-H stretching: Typically found in the range of 3100-3500 cm⁻¹. The presence of N-H groups in both the pyrazole and pyrimidine rings would lead to absorption in this region.

C=O stretching: The ketone group in the pyrimidinone ring is a strong IR absorber, typically appearing in the region of 1650-1750 cm⁻¹.

C=N and C=C stretching: These absorptions occur in the 1400-1690 cm⁻¹ region and are characteristic of the aromatic and heteroaromatic rings. mdpi.com

C-H stretching: Aliphatic C-H stretches appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

In a study of related pyrazolo[3,4-d]pyrimidine derivatives, IR spectra showed stretching bands at 3444, 3352, and 3190 cm⁻¹ corresponding to NH₂ and NH groups, respectively. nih.gov Another derivative displayed a characteristic absorption band at 1620 cm⁻¹ for the C=N bond. mdpi.com

Table 3: Typical IR Absorption Frequencies for a 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one Scaffold

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide/AmineN-H Stretch3100 - 3500
KetoneC=O Stretch1650 - 1750
Imine/AromaticC=N / C=C Stretch1400 - 1690
Aromatic C-HC-H Stretch> 3000
Aliphatic C-HC-H Stretch< 3000

Elemental Analysis for Compound Characterization

Elemental analysis provides the percentage composition (by mass) of elements such as carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is used to determine the empirical formula of a newly synthesized compound. The results are then compared with the theoretical percentages calculated from the proposed molecular formula. A close match (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and supports the proposed structure derived from spectroscopic methods. github.io This technique is a fundamental and routine part of characterizing new chemical entities, including pyrazolopyrimidine derivatives. mdpi.com

Table 4: Example of Elemental Analysis Data Presentation (Hypothetical data for C₁₂H₉Cl₂N₅O)

Element Calculated (%) Found (%)
Carbon (C)46.4846.55
Hydrogen (H)2.932.90
Nitrogen (N)22.5822.61

Computational and Theoretical Studies of 1h Pyrazolo 4,3 D Pyrimidin 7 7ah One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, reactivity, and various spectroscopic properties, guiding synthetic efforts and rational drug design.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For the pyrazolopyrimidine core, DFT is crucial for determining the most stable three-dimensional arrangements (conformers) and the relative stabilities of different tautomeric forms.

Tautomerism is a key consideration for pyrazolopyrimidines, as the protons on the heterocyclic rings can migrate. For instance, in related pyrazolo[3,4-b]pyridines, calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. url.edu DFT calculations, often using methods like B3LYP with a 6-31G** basis set, are employed to compare the energies of different tautomers, such as those of 4-aminopyrazolo[3,4-d]pyrimidine, to identify the most stable form. researchgate.net These theoretical strategies can identify several possible stable conformers that have nearly equivalent energies. researchgate.net The choice of functional, such as B3LYP or B97D, can sometimes lead to different predictions for the global minimum energy conformation, highlighting the importance of method selection. researchgate.net

Geometrical parameters like bond lengths and angles for the optimized structures are accurately modeled by DFT calculations, which have been validated against experimental X-ray diffraction data for newly synthesized pyrazolo[3,4-d]pyrimidine derivatives. nih.gov

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

For pyrazolo[3,4-d]pyrimidine derivatives, quantum mechanical calculations demonstrate that charge transfer occurs within the molecule. researchgate.net A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive. researchgate.net Analysis of the charge distribution reveals that in related pyrazolo[3,4-d]pyrimidine systems, nitrogen, oxygen, and sulfur atoms consistently carry partial negative charges, while hydrogen atoms are positively charged. Carbon atoms can possess either partial positive or negative charges depending on their position within the molecule. researchgate.net This information is vital for understanding intermolecular interactions, particularly in the context of drug-receptor binding.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques are pivotal in drug discovery, allowing for the simulation and prediction of how a ligand, such as a 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivative, interacts with a biological target.

Conformational Searching and Energy Minimization

Before predicting how a molecule will bind to a target, its own preferred shapes must be determined. Conformational searching is the process of generating a variety of possible 3D structures for a molecule. Each of these conformers is then subjected to energy minimization to find its most stable, low-energy state. For pyrazolo[3,4-d]pyrimidine derivatives, theoretical methods can identify multiple stable conformers with very similar energy levels. researchgate.net This process is essential as the biologically active conformation may not be the absolute global minimum energy structure.

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Derivatives of the pyrazolopyrimidine scaffold have been extensively studied using molecular docking to explore their potential as inhibitors of various enzymes. These studies provide insights into the crucial hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex. For example, docking studies have revealed that pyrazolo[3,4-d]pyrimidine derivatives can fit ideally into the binding pocket of the DDR1 kinase domain, a target for cancer therapy. nih.gov Similarly, docking has been used to understand the binding mode of these compounds with DNA topoisomerase, another key anticancer target. nih.gov Other studies have successfully docked pyrazolopyrimidine-based compounds into the active site of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) to guide the design of selective inhibitors. rsc.org

The results of these docking studies are often presented as a scoring function, which estimates the binding free energy.

Table 1: Examples of Molecular Docking Studies on Pyrazolopyrimidine Derivatives

Compound Class Target Protein Key Findings
4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives DDR1 Kinase Compound 6c fitted ideally into the binding pocket, forming crucial hydrogen bonds. nih.gov
Pyrazolo[3,4-d]pyrimidine derivatives (P1, P2) DNA Topoisomerase Significant antiproliferative activity was attributed to intermolecular hydrogen bonding with the target. nih.gov

Molecular Dynamics Simulations for Complex Stability Assessment

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and provide a more accurate estimation of binding affinity.

For a promising pyrazolo[3,4-d]pyrimidine derivative (compound 12b), a 100-nanosecond MD simulation was used to study the stability of its complex with the EGFR protein. nih.gov Analysis of the simulation trajectory included calculating the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent-accessible surface area (SASA), and radius of gyration (RoG) to confirm the stability of the complex. nih.gov MD simulations are also used to verify the binding modes that are initially identified through docking studies, providing greater confidence in the predicted interactions. rsc.org These simulations are crucial for confirming that the ligand remains stably bound within the target's active site throughout the simulation period.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. ej-chem.org This allows for the prediction of the activity of novel compounds and the optimization of existing ones.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for pyrazolo[4,3-d]pyrimidine derivatives has been a key area of research, with a focus on their potential as inhibitors of various enzymes, including kinases and carbonic anhydrases. researchgate.netnih.gov These models are typically generated using statistical methods like multiple linear regression (MLR) and artificial neural networks. researchgate.net

For instance, a study on a series of 1,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines as potential selective inhibitors of the tyrosine-protein kinase JAK3 employed multiple linear regression to quantify the activity of the screened derivatives. researchgate.net The robustness and predictability of the generated models were confirmed through leave-one-out cross-validation, achieving a Q² value of 0.75. researchgate.net Similarly, 3D-QSAR studies on pyrazolo[3,4-d]pyrimidine-based compounds as inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) have yielded robust models with high predictive power. rsc.org One such study established a Comparative Molecular Field Analysis (CoMFA) model with a cross-validated correlation coefficient (q²) of 0.666 and a non-cross-validated correlation coefficient (R²) of 0.968, indicating a strong correlation between the steric and electrostatic fields of the molecules and their inhibitory activity. rsc.org

Another QSAR study focused on pyrazolo-triazole hybrids targeting various cancer cell lines, including human brain (U87MG), lung (A549), prostate (PC-3), and colon (HT-29) cancer cells. researchgate.net The developed models demonstrated strong statistical robustness, with high R² and predictive R² (R²pred) values, for example, for the PC3 cell line, R² was 0.953 and Q² was 0.850. researchgate.net These models are instrumental in identifying the key structural features that govern the cytotoxic activity of these compounds. researchgate.net

The general workflow for developing such predictive models involves:

Data Set Selection: A series of compounds with known biological activities is selected.

Molecular Descriptor Calculation: Various physicochemical, topological, and electronic properties of the molecules are calculated.

Model Building: Statistical methods are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

Table 1: Statistical Parameters of a Representative QSAR Model for Pyrazoline Derivatives as Carbonic Anhydrase Inhibitors

This table illustrates the statistical validation of a QSAR model for pyrazoline derivatives, indicating a high level of predictivity. nih.gov

Statistical Analysis of Molecular Descriptors and Their Influence

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov The statistical analysis of these descriptors is crucial for understanding their influence on the biological activity of 1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one systems.

In QSAR studies of pyrazolopyrimidine derivatives, a wide range of descriptors are employed, including:

Constitutional descriptors: Molecular weight, number of atoms, etc. researchgate.net

Topological descriptors: These describe the connectivity of atoms in a molecule. researchgate.net

Quantum-chemical descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and electrostatic potential. researchgate.netindexcopernicus.com

3D descriptors: Steric and electrostatic fields derived from methods like CoMFA. rsc.org

Statistical analysis reveals which of these descriptors have the most significant impact on the biological activity. For instance, in the QSAR study of pyrazoline derivatives as carbonic anhydrase inhibitors, it was found that one descriptor had a proportional influence on the inhibitory activity (pIC50), while four other descriptors had an inverse influence. nih.gov Similarly, for pyrazolo-triazole hybrids, information content descriptors and topological descriptors were found to significantly affect their anti-cancer activity. researchgate.net

A study on the uptake of pharmaceuticals by a fish primary gill cell culture system highlighted the importance of descriptors like log S (water solubility), pKa, log D (distribution coefficient), and molecular weight in influencing the uptake rate. nih.gov A partial least-squares (PLS) regression model showed a strong positive correlation between log S and the uptake rate, and a negative correlation for pKa, log D, and molecular weight. nih.gov

Table 2: Key Molecular Descriptors and Their Influence on Biological Activity

In Silico Approaches to Molecular Interaction Profiling and Target Prediction

In silico methods, particularly molecular docking, are powerful tools for predicting how a ligand, such as a this compound derivative, will bind to a biological target. This provides valuable insights into the molecular interactions that drive binding affinity and selectivity.

Molecular docking studies have been extensively used to elucidate the binding modes of pyrazolopyrimidine derivatives with various protein targets. For example, in a study of pyrazolo[3,4-d]pyrimidinone derivatives as anticancer CDK2 inhibitors, docking simulations were performed to predict the binding mode of the most potent compounds. nih.gov The results revealed key interactions with amino acid residues in the ATP-binding site of CDK2, such as Ile10, Leu83, and Leu134. nih.gov

Similarly, docking studies of pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives with several anticancer drug targets, including DHFR, VEGFR2, and HER-2/neu, have provided insights into their putative binding interactions. nih.gov Covalent docking studies on 1,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines as potential JAK3 inhibitors indicated an irreversible interaction with the Cys909 residue in the active site. researchgate.net

Target prediction is another crucial application of in silico approaches. By screening a compound against a panel of known protein structures, it is possible to identify potential biological targets. This multi-target in silico evaluation can help in understanding the polypharmacology of a compound and in identifying potential off-target effects. For instance, a study on new 2-pyrazoline (B94618) derivatives evaluated their potential as antimicrobial agents by docking them against multiple target enzymes, including glucosamine-6-phosphate synthase, thymidine (B127349) phosphorylase, and dihydrofolate reductase. mdpi.com

The process of in silico molecular interaction profiling and target prediction typically involves:

Preparation of the Ligand and Receptor: 3D structures of the ligand (the pyrazolopyrimidinone (B8486647) derivative) and the receptor (the target protein) are prepared.

Docking Simulation: The ligand is placed into the binding site of the receptor in various conformations and orientations.

Scoring: The binding affinity of each pose is estimated using a scoring function.

Analysis of Interactions: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

These in silico methods not only aid in the interpretation of experimental results but also guide the design of new derivatives with improved potency and selectivity.

Molecular Mechanisms and Biological Target Interactions of 1h Pyrazolo 4,3 D Pyrimidin 7 7ah One Derivatives

Kinase Inhibition Mechanisms of Pyrazolo[4,3-d]pyrimidine Scaffolds

The primary mechanism by which pyrazolo[4,3-d]pyrimidine derivatives exert their biological effects is through the inhibition of protein kinases, a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.

ATP-Competitive Binding Interactions in Kinase Active Sites

Derivatives of the 1H-pyrazolo[4,3-d]pyrimidine scaffold function as ATP-competitive inhibitors. nih.govsemanticscholar.org Their structural resemblance to adenine allows them to fit into the ATP-binding pocket of various kinases. nih.govnih.gov The fused pyrimidine (B1678525) and pyrazole (B372694) ring system mimics the purine ring of ATP, enabling the formation of key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for inhibitor binding. nih.gov By occupying this site, these compounds prevent the binding of ATP, thereby blocking the phosphorylation of substrate proteins and inhibiting downstream signaling pathways. clinpgx.org The versatility of this scaffold allows for chemical modifications at various positions, enabling the development of inhibitors with high potency and selectivity for specific kinases. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (EGFRWT and EGFRT790M)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. nih.gov Pyrazolo[4,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type EGFR (EGFRWT) and its clinically relevant T790M mutant, which confers resistance to first and second-generation EGFR inhibitors. tandfonline.comtandfonline.com

One notable derivative, compound 12b , demonstrated significant inhibitory activity against both EGFRWT and the EGFRT790M mutant, with IC50 values of 0.016 µM and 0.236 µM, respectively. tandfonline.comolemiss.eduresearchgate.net This dual inhibitory activity is crucial for overcoming acquired resistance in cancer therapy. tandfonline.com The binding mode of these inhibitors involves interactions with key amino acid residues within the ATP-binding site of the EGFR kinase domain. nih.gov For instance, molecular docking studies have shown that these compounds can form hydrogen bonds with the backbone of Met793 in the hinge region, a characteristic interaction for EGFR inhibitors. researchgate.net

CompoundTargetIC50 (µM)
12bEGFRWT0.016
12bEGFRT790M0.236
Erlotinib (Reference)EGFRWT0.006
Erlotinib (Reference)EGFRT790M0.563

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. nih.govnih.gov The pyrazolo[4,3-d]pyrimidine scaffold has served as a template for the design of potent CDK inhibitors. nih.govresearchgate.net These compounds act as ATP-competitive inhibitors of CDKs, such as CDK1, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net The inhibitory effect is achieved by occupying the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of key substrates required for cell cycle progression. nih.gov For example, certain 3,7-disubstituted pyrazolo[4,3-d]pyrimidines have shown potent inhibition of CDK1/cyclin B. nih.govresearchgate.net

Inhibition of Other Kinase Targets (e.g., 3-Phosphoinositide-Dependent Kinase 1 (PDK1), Bcr-Abl T315I Mutant)

The versatility of the pyrazolo[4,3-d]pyrimidine scaffold extends to the inhibition of other important kinase targets implicated in cancer.

Bcr-Abl T315I Mutant: The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). researchgate.net While tyrosine kinase inhibitors are effective treatments, the T315I mutation in the Bcr-Abl kinase domain confers resistance to most approved therapies. researchgate.netnih.gov C6-unsubstituted pyrazolo[3,4-d]pyrimidines have been identified as dual Src/Abl inhibitors that are effective against the T315I mutant. researchgate.netnih.gov For instance, compounds 1 and 2 from a study were shown to be active against cell lines expressing the T315I mutation, with LD50 values in the low micromolar range. nih.gov

3-Phosphoinositide-Dependent Kinase 1 (PDK1): PDK1 is a master kinase that activates several downstream kinases in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer. While specific inhibitory data for 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives against PDK1 is not detailed in the provided context, the broader class of pyrazolopyrimidines has been explored for targeting components of the PI3K/AKT pathway.

Adenosine (B11128) Receptor Modulation and Antagonist Activity

Beyond kinase inhibition, pyrazolo[4,3-d]pyrimidine derivatives have been extensively investigated as modulators of adenosine receptors, which are G protein-coupled receptors involved in a wide array of physiological processes. acs.orgnih.gov

Affinity and Selectivity Profiles for Adenosine A1, A2a, and A3 Receptors

Derivatives of the 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold have demonstrated varying affinities and selectivities for the different adenosine receptor subtypes (A1, A2a, and A3). nih.govnih.gov The pattern of substitution on the pyrazolopyrimidine core is a key determinant of the affinity and selectivity profile. acs.orgnih.gov

For instance, a series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones with substitutions at the 5-position have been shown to possess affinity for adenosine receptors. acs.org In one study, the compound 5d from a series of 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one derivatives exhibited some degree of selectivity for the A1 receptor, with a Ki value of 2 µM. nih.gov The development of selective antagonists for specific adenosine receptor subtypes is an active area of research due to the therapeutic potential in various conditions, including inflammatory and neurological disorders. nih.govnih.gov Generally, pyrazolo[4,3-d]pyrimidines have been identified as having potential antagonist activity at adenosine receptors. nih.gov

CompoundReceptor TargetKi (µM)Selectivity (A1/A2a ratio)
5dA12&lt; 0.021

Receptor-Driven Hypotheses for Ligand-Receptor Recognition

The interaction of 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives with biological receptors is hypothesized to be analogous to that of other well-known heterocyclic compounds, such as xanthines. Studies focusing on adenosine receptors have shown that the potency and binding affinity of these pyrazolopyrimidinones can be directly correlated with analogously substituted xanthines. nih.gov This high correlation suggests that the two series of compounds fit into the receptor binding site in a similar fashion. nih.gov

Molecular modeling further supports this hypothesis, indicating a close superposition of the heterocyclic rings and their respective substituents between the two compound classes. nih.gov The affinity of newly synthesized 1H-pyrazolo[4,3-d] pyrimidine-7 (6H)- one derivatives for A1 and A2a adenosine receptors was investigated in rat cerebral membranes, with the compounds showing affinities in the micromolar range for both receptor subtypes. nih.gov This suggests that specific substitutions on the pyrazolopyrimidinone (B8486647) core can modulate binding affinity and selectivity, providing a framework for designing more potent and specific receptor antagonists. nih.gov

Interactions with Dihydroorotate Dehydrogenase (DHODH)

The enzyme Dihydroorotate Dehydrogenase (DHODH) is a critical target for derivatives of the pyrazolopyrimidinone scaffold, particularly in the context of anti-parasitic drug discovery. DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the creation of DNA, RNA, glycoproteins, and phospholipids. nih.gov

Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

The malaria parasite, Plasmodium falciparum, is entirely dependent on the de novo synthesis of pyrimidines for survival, as it lacks the necessary genes for the pyrimidine salvage pathway. nih.govmdpi.com This makes its DHODH enzyme (PfDHODH) a highly attractive target for antimalarial therapeutics. nih.govnih.gov

A series of pyrimidone derivatives based on the 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold have been developed as potent and selective inhibitors of PfDHODH. nih.gov These compounds have demonstrated low nanomolar in vitro potency against PfDHODH while showing high selectivity over the human form of the enzyme (hDHODH). nih.govnih.gov For instance, one of the most potent compounds reported, compound 26, exhibited an IC50 value of 23 nM against PfDHODH, with over 400-fold selectivity compared to hDHODH. nih.gov X-ray crystallography data has shown that this species selectivity can be attributed to amino acid differences in the inhibitor-binding site of the parasite enzyme versus the human enzyme. nih.gov The inhibitory effect of these compounds extends to parasite growth, with potent activity observed against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Pyrimidone Derivatives against PfDHODH
CompoundPfDHODH IC50 (µM)hDHODH IC50 (µM)Selectivity Index (hDHODH/PfDHODH)
12Inactive2.4-
154.8>100>20.8
260.023>10>434

Data sourced from research on pyrimidone derivatives as PfDHODH inhibitors. nih.gov

Modulation of Mycobacterial and Viral Targets

Beyond their anti-parasitic properties, pyrazolopyrimidinone derivatives have been explored for their activity against other pathogens, including mycobacteria and viruses.

Mechanistic Studies on Antitubercular Activity (e.g., Rv1751 FAD-Dependent Hydroxylase)

While much of the research on antitubercular activity has focused on the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, the findings offer insights into potential mechanisms for pyrazolo[4,3-d]pyrimidin-7-one derivatives. nih.govacs.orgsemanticscholar.org For the [1,5-a] isomer, resistance to these compounds in Mycobacterium tuberculosis (Mtb) was conferred by mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, Rv1751. nih.govacs.org This enzyme promotes the catabolism of the compound through hydroxylation. nih.gov This mechanism of resistance is distinct from those associated with other antitubercular agents, suggesting a novel mode of action. nih.govacs.org The antitubercular activity of these compounds is not related to common pathways like cell-wall biosynthesis or iron uptake. nih.govsemanticscholar.org

Antiviral Mechanisms and Target Interactions (e.g., ZIKV, SARS-CoV-2 Spike D614G)

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the primary subject, have demonstrated promising antiviral activity, particularly against the Zika virus (ZIKV). nih.govmdpi.com Structure-activity relationship studies on a 1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidine-amine scaffold led to the discovery of compounds with low micromolar antiviral activity and relatively low cytotoxicity. nih.govmdpi.com For these compounds, an electron-withdrawing group at the para position of a peripheral phenyl ring was found to enhance antiviral activity. mdpi.com

Other related pyrazolo-pyridazone compounds have also been investigated as potential ZIKV inhibitors, with the viral NS2B-NS3 protease being a key target. nih.gov This protease is essential for viral replication, making it an ideal target for antiviral drug development. nih.govfrontiersin.org While specific data on 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives against SARS-CoV-2 Spike D614G is limited, the broad antiviral potential of the general scaffold suggests it is a promising area for future investigation.

Table 2: Anti-ZIKV Activity of Selected 1H-Pyrazolo[3,4-d]pyrimidine-amine Derivatives
CompoundZIKV EC50 (µM)CC50 (µM)Selectivity Index (SI)
54.9>100>20.4
61.8>100>55.6
132.7>100>37.0

Data from structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives against ZIKV. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of pyrazolopyrimidinone derivatives across various targets.

For Adenosine Receptor Antagonists: SAR studies revealed that the potency of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones is highly dependent on the substituents at the 5-position. A parallel was found with the 1,3-dialkyl-8-phenylxanthine series, allowing for the development of a quantitative SAR that could predict the potencies of new derivatives. nih.gov

For PfDHODH Inhibitors: The inhibitory potency against PfDHODH is highly sensitive to the substitution pattern on the phenyl ring of the pyrimidone derivatives. nih.gov For example, replacing a phenyl group with a 2-naphthyl moiety significantly increased activity against PfDHODH. nih.gov

For Antitubercular Activity: In the related pyrazolo[1,5-a]pyrimidin-7(4H)-one series, SAR analysis identified that aromatic rings at the R2 and R3 positions were essential for antitubercular activity. nih.gov Modifications at the R4 position showed varied effects, with the removal of a methyl group being detrimental in one case but beneficial in another, highlighting the nuanced nature of these interactions. nih.gov

For Antiviral Agents: For 1H-pyrazolo[3,4-d]pyrimidine-amine based ZIKV inhibitors, SAR studies indicated a preference for an electron-withdrawing group at the para position of one of the peripheral rings to enhance antiviral potency. nih.govmdpi.com

These comprehensive SAR studies underscore the adaptability of the pyrazolopyrimidinone scaffold and provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity for a range of biological targets.

Elucidation of Pharmacophoric Features Critical for Target Binding

The 1H-pyrazolo[4,3-d]pyrimidin-7(7AH)-one scaffold serves as a crucial pharmacophore for interacting with a variety of biological targets, particularly protein kinases and adenosine receptors. The core heterocyclic system, being a bioisostere of purine, is a key feature that allows these derivatives to function as ATP-competitive inhibitors. The pyrazolopyrimidine core can occupy the adenine binding pocket of the ATP binding site, a fundamental interaction for kinase inhibition. semanticscholar.org

Key pharmacophoric features essential for target binding include:

A flat heteroaromatic system : The pyrazolopyrimidine core itself acts as a flat heteroaromatic system that can fit into the adenine binding pocket of ATP-dependent enzymes. semanticscholar.org This interaction is often stabilized by hydrogen bonds between the heterocyclic nitrogen atoms and key amino acid residues in the hinge region of the kinase.

Hydrogen bond donors and acceptors : The nitrogen atoms within the pyrazole and pyrimidine rings, as well as the carbonyl group at the 7-position, can act as hydrogen bond donors and acceptors, forming crucial interactions with the target protein. For instance, in the context of EGFR inhibitors, the 1H-pyrazolo[3,4-d]pyrimidin-6-amine moiety (a closely related scaffold) was observed to form two hydrogen bonds with Met769 and Lys721. semanticscholar.org

Hydrophobic regions : The scaffold allows for substitutions at various positions, enabling the addition of hydrophobic groups that can interact with hydrophobic regions within the ATP-binding site. These hydrophobic interactions are critical for enhancing binding affinity and selectivity. semanticscholar.org For example, a terminal hydrophobic head group can occupy a hydrophobic region of the ATP binding site. semanticscholar.org

Linker moiety : A linker group, often an amino derivative, can connect the core scaffold to other parts of the molecule. This linker can form additional hydrogen bonds in the linker region of the ATP-binding site, further anchoring the molecule. semanticscholar.org

Impact of Substituent Variations on Binding Affinity and Selectivity

The binding affinity and selectivity of this compound derivatives can be significantly modulated by varying the substituents at different positions of the core scaffold. Structure-activity relationship (SAR) studies on the closely related pyrazolo[3,4-d]pyrimidine scaffold have provided valuable insights into these effects.

Substitutions at the C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine core have been extensively studied. For instance, the introduction of an anilino ring at the C4 position can lead to potent inhibitory activity. The nature of the substituents on this anilino ring can further influence activity. Halogen atoms and hydroxyl groups on the anilino ring have been shown to increase enzymatic activity in some cases. mdpi.com

In a series of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives, it was found that large substituents at the C4 position resulted in better inhibition of the A431 tumor cell line, which is responsive to epidermal growth factor (EGF). researchgate.net

The following interactive table summarizes the impact of various substituents on the activity of pyrazolo[3,4-d]pyrimidine derivatives, which can be extrapolated to inform the design of this compound derivatives.

Scaffold PositionSubstituentImpact on ActivityTarget
C4Aliphatic amines (ethyl, propyl, cyclohexyl)Not beneficial for cytotoxic activityA549 cells
C4Anilino moietyBeneficial for cytotoxic activityA549 cells
C4 (Anilino Ring)Halogen atoms, Hydroxyl groupCan increase enzymatic activitySrc, Bcr-Abl
C4Large substituentsBetter inhibition of cell growthA431 cells
C6Thioethylmorpholinyl with 2-chloro-5-hydroxy anilino group at C4Nanomolar activity profileSrc

Computational studies, such as molecular docking and 3D-QSAR, have further elucidated the impact of substituents. For selective inhibition of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) over human kinases, it was found that bulky or electronegative substituents on the R2 group and certain bulky groups attached to the terminal of the R1 group may increase potency and selectivity. rsc.org

A docking study of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives into the ATP-binding site of EGFR-TK revealed that hydrogen bonding interactions with Met793 through N(1) of the pyrimidine or N(2) of the pyrazole were important for binding. merckmillipore.com

Future Directions and Advanced Research Perspectives on 1h Pyrazolo 4,3 D Pyrimidin 7 7ah One

Development of Novel and Green Synthetic Methodologies for Enhanced Efficiency

To circumvent these challenges, researchers are exploring innovative approaches. One-pot multicomponent reactions (MCRs) represent a significant advancement, allowing for the construction of the complex pyrazolopyrimidinone (B8486647) core in a single step from simple precursors. This approach enhances efficiency by reducing the number of intermediate purification steps, thereby saving time, solvents, and resources.

Furthermore, the principles of green chemistry are being integrated into the synthesis of these compounds. This includes the use of alternative energy sources like microwave irradiation and ultrasound, which can dramatically reduce reaction times and improve yields. The replacement of volatile and toxic organic solvents with greener alternatives such as water, ethanol, or ionic liquids is another key area of focus. The development of reusable catalysts for these synthetic transformations is also a critical aspect of creating more sustainable processes.

Table 1: Comparison of Synthetic Methodologies for Pyrazolo[4,3-d]pyrimidin-7-ones

MethodologyAdvantagesDisadvantages
Conventional Heating Well-established proceduresLong reaction times, often lower yields, high energy consumption
Microwave-Assisted Synthesis Rapid reaction rates, improved yields, enhanced purityRequires specialized equipment, potential for localized overheating
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, reduced wasteOptimization can be complex, limited by the availability of suitable starting materials
Catalytic Synthesis Use of reusable catalysts, milder reaction conditionsCatalyst deactivation, cost of noble metal catalysts

Advanced Computational Design and Optimization Strategies for Derivativization

The derivatization of the 1H-Pyrazolo[4,3-d]pyrimidin-7(7AH)-one scaffold is crucial for fine-tuning its pharmacological properties. Advanced computational tools have become indispensable in this process, enabling a more rational and targeted approach to drug design. Techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking are pivotal in understanding how structural modifications impact biological activity.

QSAR models provide mathematical correlations between the chemical structure of the derivatives and their observed biological effects. These models allow researchers to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This predictive power significantly reduces the time and cost associated with traditional trial-and-error approaches.

Molecular docking simulations offer a three-dimensional perspective of the interactions between the pyrazolopyrimidinone derivatives and their biological targets, such as enzymes or receptors. By visualizing the binding modes and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can rationally design modifications to the scaffold that enhance binding affinity and selectivity. These computational insights guide the synthesis of derivatives with improved potency and a more desirable pharmacological profile.

Exploration of New Biological Targets and Pathways for Therapeutic Applications

While derivatives of this compound are well-known for their activity as inhibitors of enzymes like phosphodiesterase type 5 (PDE5) and xanthine (B1682287) oxidase, the therapeutic potential of this scaffold is far from exhausted. Ongoing research is focused on exploring novel biological targets and pathways where these compounds could exert beneficial effects.

The structural versatility of the pyrazolopyrimidinone core makes it a privileged scaffold for targeting a wide range of enzymes, particularly kinases, which are implicated in numerous diseases, including cancer and inflammatory disorders. High-throughput screening campaigns and target-based drug discovery efforts are underway to identify new kinase targets for this class of compounds.

Furthermore, there is growing interest in evaluating pyrazolopyrimidinone derivatives against targets involved in neurodegenerative diseases, metabolic disorders, and infectious diseases. The exploration of these new therapeutic avenues could lead to the development of first-in-class medicines for conditions with high unmet medical needs. The ability to modulate different biological pathways through targeted derivatization underscores the immense potential of this scaffold in modern drug discovery.

Table 2: Investigated and Potential Biological Targets for this compound Derivatives

Biological TargetTherapeutic Area
Phosphodiesterase type 5 (PDE5) Erectile Dysfunction, Pulmonary Hypertension
Xanthine Oxidase Gout, Hyperuricemia
Kinases (e.g., Tyrosine Kinases) Oncology, Inflammatory Diseases
Aldo-Keto Reductases Diabetic Complications
Monoamine Oxidase (MAO) Neurodegenerative Diseases

Integration of Multidisciplinary Approaches in Pyrazolo[4,3-D]pyrimidin-7(7AH)-one Scaffold Research

The future of research on the this compound scaffold lies in the seamless integration of multiple scientific disciplines. A holistic approach that combines the expertise of synthetic chemists, computational scientists, molecular biologists, and pharmacologists is essential for accelerating the translation of basic research findings into clinically valuable therapeutics.

This multidisciplinary paradigm involves an iterative cycle of design, synthesis, and evaluation. Computational chemists can propose novel derivatives based on in silico modeling. Synthetic chemists can then develop efficient routes to produce these target compounds. Subsequently, molecular biologists and pharmacologists can assess the biological activity and pharmacological properties of the new derivatives in relevant in vitro and in vivo models.

The data generated from these biological studies can then be fed back to the computational and synthetic teams to refine the models and guide the design of the next generation of compounds. This integrated, feedback-driven approach ensures that research efforts are continually optimized, maximizing the chances of discovering and developing successful new drugs based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-pyrazolo[4,3-d]pyrimidin-7(7H)-one derivatives, and how can reaction conditions be fine-tuned to improve yields?

  • Methodological Answer : Derivatives are synthesized via cyclocondensation reactions under controlled heating (110–130°C) in sealed tubes, with solvents like nitromethane or ethanol. Substituent-dependent yields (38–70%) are achieved by adjusting reaction duration and temperature. For example, introducing a 2-methoxyphenyl group at position 2 and a thiophene at position 5 yields 70% under 110°C for 2 hours . Confirm purity and structure via ¹H NMR (e.g., DMSO-d₆ signals at δ 8.5–9.0 ppm for aromatic protons) and melting-point analysis .

Q. How can researchers validate the structural identity of newly synthesized 1H-pyrazolo[4,3-d]pyrimidin-7(7H)-one analogs?

  • Methodological Answer : Use a combination of spectral and crystallographic techniques:

  • ¹H/¹³C NMR : Aromatic protons in the pyrazole and pyrimidine rings typically resonate between δ 7.5–9.0 ppm, with coupling constants (e.g., J = 2–3 Hz) confirming substitution patterns .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogs like 7-(4-chlorophenyl)-9-phenyl derivatives (R-factor = 0.046) .

Q. What databases or tools are recommended for identifying biological targets of 1H-pyrazolo[4,3-d]pyrimidin-7(7H)-one derivatives?

  • Methodological Answer : Leverage DrugBank for target annotation (e.g., hypoxanthine-guanine phosphoribosyltransferase) and PubChem for bioactivity data. Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding to enzymes like mTOR or FAK, supported by SAR studies showing substituent-dependent inhibition .

Advanced Research Questions

Q. How do substituents at positions 2, 3, and 5 influence the anticancer activity of 1H-pyrazolo[4,3-d]pyrimidin-7(7H)-one derivatives?

  • Methodological Answer : Position 5 modifications (e.g., furan or thiophene) enhance mTOR inhibition (IC₅₀ < 1 µM), while bulky groups at position 2 (e.g., 2-methoxyphenyl) improve cellular uptake. Use MTT assays on cancer cell lines (e.g., MCF-7) and compare with controls like rapamycin. Contradictions in efficacy across analogs may arise from solubility differences, requiring logP optimization .

Q. What strategies mitigate off-target effects when designing 1H-pyrazolo[4,3-d]pyrimidin-7(7H)-one-based kinase inhibitors?

  • Methodological Answer : Introduce selective substituents (e.g., 4-chlorophenyl at position 7) to reduce affinity for non-target kinases. For p38α MAPK inhibitors, methyl or ethyl groups at position 8 improve selectivity (>100-fold vs. JNK2). Validate via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. How can pharmacokinetic challenges (e.g., poor oral bioavailability) be addressed in preclinical studies?

  • Methodological Answer : Modify the scaffold with polar groups (e.g., piperazine at position 2) to enhance solubility. For example, 8-cyclopentyl-5-methyl derivatives show improved AUC in rodent models. Use in vitro microsomal stability assays (human liver microsomes) and in vivo PK studies (Sprague-Dawley rats) to prioritize candidates .

Q. What experimental approaches resolve contradictions in antimicrobial activity data across analogs?

  • Methodological Answer : Compare MIC values against Staphylococcus aureus (ATCC 25923) under standardized CLSI guidelines. Discrepancies may arise from assay conditions (e.g., broth vs. agar dilution). For potent derivatives (MIC ≤ 2 µg/mL), confirm membrane-targeting mechanisms via time-kill assays and SEM imaging .

Q. How do structural modifications impact the inhibitory potency of 1H-pyrazolo[4,3-d]pyrimidin-7(7H)-one derivatives against coagulation Factor Xa?

  • Methodological Answer : Introduce 4-methoxyphenyl at position 1 to enhance Factor Xa affinity (Ki < 10 nM). Validate via thrombin generation assays (TGA) and compare with rivaroxaban. Note that 3-propyl groups may reduce selectivity over thrombin, requiring functional group balancing .

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